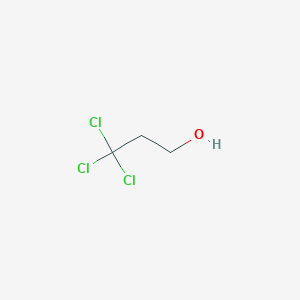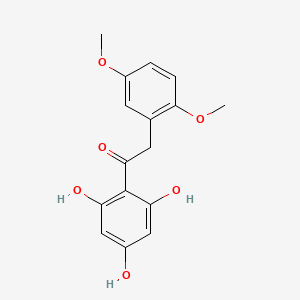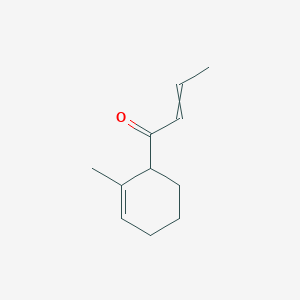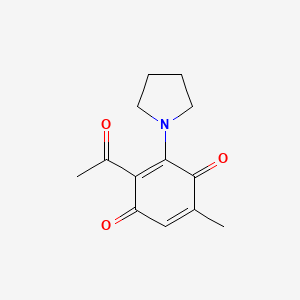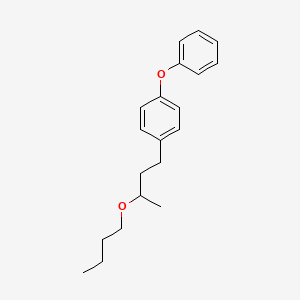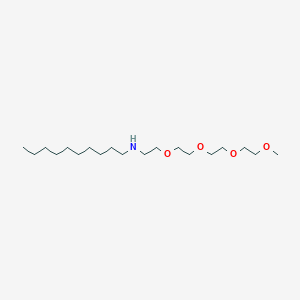
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate is a chemical compound known for its applications in various fields of chemistry and industry. It is characterized by its unique structure, which includes a tert-butoxy group, a hydroxypropyl group, and a prop-2-enoate group. This compound is often used in synthetic organic chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate typically involves the reaction of tert-butyl acrylate with a suitable hydroxypropyl derivative. One common method includes the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize waste, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butoxy and hydroxypropyl groups, which can stabilize or destabilize intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl acrylate
- tert-Butyl methacrylate
- 2-Hydroxypropyl acrylate
Comparison: 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate is unique due to the presence of both the tert-butoxy and hydroxypropyl groups, which confer distinct reactivity and stability compared to similar compounds. For example, tert-butyl acrylate lacks the hydroxypropyl group, making it less versatile in certain reactions. Similarly, 2-Hydroxypropyl acrylate does not have the tert-butoxy group, which can affect its reactivity and stability .
Propriétés
Numéro CAS |
64750-81-8 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-5-9(12)13-6-8(11)7-14-10(2,3)4/h5,8,11H,1,6-7H2,2-4H3 |
Clé InChI |
KXDCZERDHTYLKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(COC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)
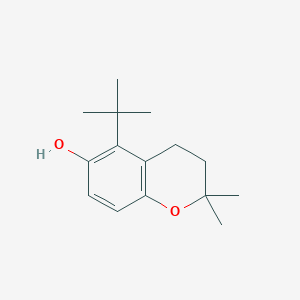
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)
